Betaine alpha-D-glucofuranuronate
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Overview
Description
Betaine alpha-D-glucofuranuronate: (CAS: 94108-60-8) is a chemical compound with the following properties:
- Chemical formula:
C11H21NO9
- Molecular weight: 311.28574 g/mol
Preparation Methods
Industrial Production:: Industrial-scale production methods for this compound are also scarce. Researchers and manufacturers may explore alternative approaches to synthesize it efficiently.
Chemical Reactions Analysis
Reactivity::
Betaine alpha-D-glucofuranuronate: may undergo various chemical reactions, including:
Oxidation: Potential oxidation reactions may occur, but specific conditions remain unknown.
Reduction: Reduction reactions could lead to the formation of reduced derivatives.
Substitution: Substitution reactions may involve functional group modifications.
Common Reagents and Conditions:: Unfortunately, specific reagents and conditions for these reactions are not well-documented. Researchers would need to investigate further.
Major Products:: The major products resulting from these reactions would depend on the specific reaction pathway. Without detailed information, we cannot provide precise product descriptions.
Scientific Research Applications
Betaine alpha-D-glucofuranuronate:
Chemistry: Researchers may explore its role as a building block for more complex molecules.
Biology: Investigations into its biological activity, interactions, and potential therapeutic effects are warranted.
Medicine: It could be relevant in drug development or as a potential therapeutic agent.
Industry: Its industrial applications remain speculative due to limited data.
Mechanism of Action
The exact mechanism by which Betaine alpha-D-glucofuranuronate exerts its effects remains elusive. Further studies are necessary to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While detailed comparisons are challenging without specific data, researchers may explore related compounds to highlight its uniqueness. Unfortunately, no specific similar compounds are readily available.
Please note that due to limited information, some aspects remain speculative
Properties
CAS No. |
94108-60-8 |
---|---|
Molecular Formula |
C11H21NO9 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
carboxymethyl(trimethyl)azanium;(2S)-2-hydroxy-2-[(2S,3R,4R,5S)-3,4,5-trihydroxyoxolan-2-yl]acetate |
InChI |
InChI=1S/C6H10O7.C5H11NO2/c7-1-2(8)6(12)13-4(1)3(9)5(10)11;1-6(2,3)4-5(7)8/h1-4,6-9,12H,(H,10,11);4H2,1-3H3/t1-,2-,3+,4+,6+;/m1./s1 |
InChI Key |
QPYCRBIYNBYSDQ-JETIKSQDSA-N |
Isomeric SMILES |
C[N+](C)(C)CC(=O)O.[C@H]1([C@H]([C@H](O[C@@H]1[C@@H](C(=O)[O-])O)O)O)O |
Canonical SMILES |
C[N+](C)(C)CC(=O)O.C1(C(C(OC1C(C(=O)[O-])O)O)O)O |
Origin of Product |
United States |
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